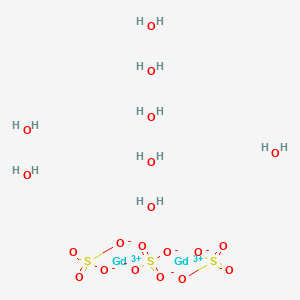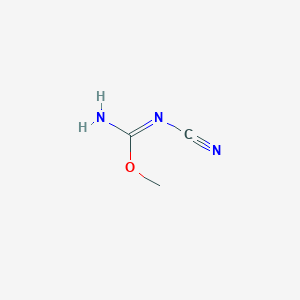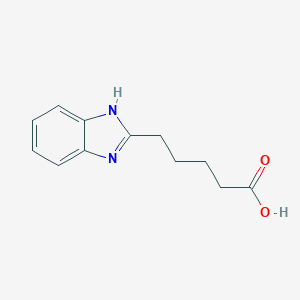
N-Benzyl-o-phenetidine
Overview
Description
N-Benzyl-o-phenetidine is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.31 . It is also known by its IUPAC name N-benzyl-2-ethoxyaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 . This indicates that the molecule consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of 2-ethoxyaniline, which is an aniline derivative where the amino group is substituted at the second position by an ethoxy group.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound appears as a white or colorless to brown powder to lump to clear liquid .Mechanism of Action
N-Benzyl-o-phenetidine acts as a catalyst in certain reactions. It is capable of forming covalent bonds between molecules and allowing them to react. It can also facilitate the formation of new molecules or the rearrangement of existing molecules. This compound can also form complexes with other molecules and can act as an electron transfer agent.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can act as an inhibitor of certain enzymes and can affect the activity of certain proteins. It can also affect the metabolism of certain molecules, such as glucose and fatty acids, and can affect the expression of certain genes. This compound can also affect the transport of ions across cell membranes and can affect the activity of certain ion channels.
Advantages and Limitations for Lab Experiments
N-Benzyl-o-phenetidine has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in a variety of organic solvents, which makes it suitable for use in a range of laboratory experiments. The main limitation of this compound is that it is a relatively toxic compound and should be handled with care.
Future Directions
There are a number of potential future directions for research involving N-Benzyl-o-phenetidine. These include the development of new synthetic methods for the synthesis of this compound and its derivatives; the development of new methods for the analysis of this compound and its derivatives; the development of new methods for the detection of this compound and its derivatives; the development of new uses for this compound and its derivatives in industrial and laboratory settings; and the development of new methods for the safe and effective use of this compound and its derivatives in laboratory and industrial settings.
Scientific Research Applications
N-Benzyl-o-phenetidine is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, including drugs and pharmaceuticals. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, this compound is used as a reagent in biochemical and physiological experiments, and as a catalyst in certain reactions.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBFZSSLLVLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340313 | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13371-95-4 | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Benzyl-o-phenetidine interact with potassium pentacyanonitrosylchromate(I) monohydrate, and what is the resulting complex's structure?
A: this compound, a secondary aromatic amine, acts as a ligand in this reaction. [] It coordinates to the chromium(I) ion in potassium pentacyanonitrosylchromate(I) monohydrate, replacing two cyanide ions and forming a complex with the formula [Cr(NO)(CN)2(L)2(H2O)], where L represents this compound. [] Infrared spectroscopy and other analytical techniques suggest an octahedral structure for this complex. In this structure, the cyanide ligands are trans to each other, the two this compound ligands are trans to each other in the equatorial plane, the nitrosyl group (NO) is trans to a water molecule, and both occupy the axial positions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)




![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)


